molecular formula H8N2O4S B087123 Ammonium-d8 sulfate CAS No. 13814-01-2

Ammonium-d8 sulfate

Cat. No. B087123
CAS RN: 13814-01-2
M. Wt: 140.19 g/mol
InChI Key: BFNBIHQBYMNNAN-KTOHAENGSA-N
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Patent
US08105413B2

Procedure details

The output of pugmill #1 was a conditioned, warm, blended thixotropic homogeneous mix. Its odor had been reduced drastically at this point the process. The conditioned biosolids mix exited pugmill #1 at just over 9500 pods per hour and entered one of three stainless steel Pressure Vessels. While the biosolids were reacted in pugmill #1, a second and independent chemical synthesis was taking place in a different vessel. Enough concentrated sulfuric acid at 94% was added to a reactor vessel along with concentrated phosphoric acid (54% P or agricultural grade) in amounts which resulted in a slight excess of acid following the complete addition of the base, aqueous ammonia. The reaction was set up so the exiting pH of the completed fertilizer mix was close to pH 5.7. Simultaneous to the input of the two acids, aqueous ammonia at 21% N was also pumped into this chamber. The concentrated acids reacted with the aqueous ammonia to form ammonium salts of ammonium phosphate and ammonium sulfate.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[P:6](=[O:10])([OH:9])([OH:8])[OH:7].[NH3:11]>>[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[NH4+:11].[NH4+:11].[NH4+:11].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:11].[NH4+:11] |f:3.4.5.6,7.8.9|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warm
ADDITION
Type
ADDITION
Details
The conditioned biosolids mix
CUSTOM
Type
CUSTOM
Details
While the biosolids were reacted in pugmill #1
CUSTOM
Type
CUSTOM
Details
a second and independent chemical synthesis
CUSTOM
Type
CUSTOM
Details
resulted in a slight excess of acid
ADDITION
Type
ADDITION
Details
mix
CUSTOM
Type
CUSTOM
Details
was close to pH 5.7

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08105413B2

Procedure details

The output of pugmill #1 was a conditioned, warm, blended thixotropic homogeneous mix. Its odor had been reduced drastically at this point the process. The conditioned biosolids mix exited pugmill #1 at just over 9500 pods per hour and entered one of three stainless steel Pressure Vessels. While the biosolids were reacted in pugmill #1, a second and independent chemical synthesis was taking place in a different vessel. Enough concentrated sulfuric acid at 94% was added to a reactor vessel along with concentrated phosphoric acid (54% P or agricultural grade) in amounts which resulted in a slight excess of acid following the complete addition of the base, aqueous ammonia. The reaction was set up so the exiting pH of the completed fertilizer mix was close to pH 5.7. Simultaneous to the input of the two acids, aqueous ammonia at 21% N was also pumped into this chamber. The concentrated acids reacted with the aqueous ammonia to form ammonium salts of ammonium phosphate and ammonium sulfate.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[P:6](=[O:10])([OH:9])([OH:8])[OH:7].[NH3:11]>>[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[NH4+:11].[NH4+:11].[NH4+:11].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:11].[NH4+:11] |f:3.4.5.6,7.8.9|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warm
ADDITION
Type
ADDITION
Details
The conditioned biosolids mix
CUSTOM
Type
CUSTOM
Details
While the biosolids were reacted in pugmill #1
CUSTOM
Type
CUSTOM
Details
a second and independent chemical synthesis
CUSTOM
Type
CUSTOM
Details
resulted in a slight excess of acid
ADDITION
Type
ADDITION
Details
mix
CUSTOM
Type
CUSTOM
Details
was close to pH 5.7

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08105413B2

Procedure details

The output of pugmill #1 was a conditioned, warm, blended thixotropic homogeneous mix. Its odor had been reduced drastically at this point the process. The conditioned biosolids mix exited pugmill #1 at just over 9500 pods per hour and entered one of three stainless steel Pressure Vessels. While the biosolids were reacted in pugmill #1, a second and independent chemical synthesis was taking place in a different vessel. Enough concentrated sulfuric acid at 94% was added to a reactor vessel along with concentrated phosphoric acid (54% P or agricultural grade) in amounts which resulted in a slight excess of acid following the complete addition of the base, aqueous ammonia. The reaction was set up so the exiting pH of the completed fertilizer mix was close to pH 5.7. Simultaneous to the input of the two acids, aqueous ammonia at 21% N was also pumped into this chamber. The concentrated acids reacted with the aqueous ammonia to form ammonium salts of ammonium phosphate and ammonium sulfate.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[P:6](=[O:10])([OH:9])([OH:8])[OH:7].[NH3:11]>>[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[NH4+:11].[NH4+:11].[NH4+:11].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:11].[NH4+:11] |f:3.4.5.6,7.8.9|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warm
ADDITION
Type
ADDITION
Details
The conditioned biosolids mix
CUSTOM
Type
CUSTOM
Details
While the biosolids were reacted in pugmill #1
CUSTOM
Type
CUSTOM
Details
a second and independent chemical synthesis
CUSTOM
Type
CUSTOM
Details
resulted in a slight excess of acid
ADDITION
Type
ADDITION
Details
mix
CUSTOM
Type
CUSTOM
Details
was close to pH 5.7

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08105413B2

Procedure details

The output of pugmill #1 was a conditioned, warm, blended thixotropic homogeneous mix. Its odor had been reduced drastically at this point the process. The conditioned biosolids mix exited pugmill #1 at just over 9500 pods per hour and entered one of three stainless steel Pressure Vessels. While the biosolids were reacted in pugmill #1, a second and independent chemical synthesis was taking place in a different vessel. Enough concentrated sulfuric acid at 94% was added to a reactor vessel along with concentrated phosphoric acid (54% P or agricultural grade) in amounts which resulted in a slight excess of acid following the complete addition of the base, aqueous ammonia. The reaction was set up so the exiting pH of the completed fertilizer mix was close to pH 5.7. Simultaneous to the input of the two acids, aqueous ammonia at 21% N was also pumped into this chamber. The concentrated acids reacted with the aqueous ammonia to form ammonium salts of ammonium phosphate and ammonium sulfate.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[P:6](=[O:10])([OH:9])([OH:8])[OH:7].[NH3:11]>>[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[NH4+:11].[NH4+:11].[NH4+:11].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:11].[NH4+:11] |f:3.4.5.6,7.8.9|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warm
ADDITION
Type
ADDITION
Details
The conditioned biosolids mix
CUSTOM
Type
CUSTOM
Details
While the biosolids were reacted in pugmill #1
CUSTOM
Type
CUSTOM
Details
a second and independent chemical synthesis
CUSTOM
Type
CUSTOM
Details
resulted in a slight excess of acid
ADDITION
Type
ADDITION
Details
mix
CUSTOM
Type
CUSTOM
Details
was close to pH 5.7

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.